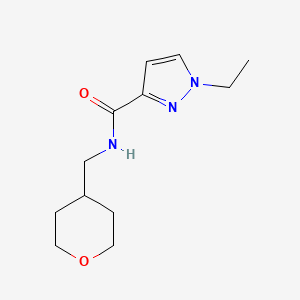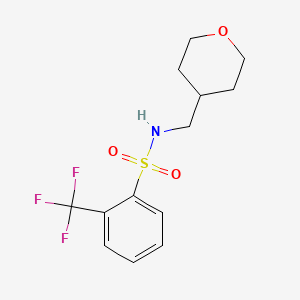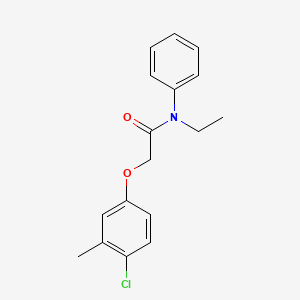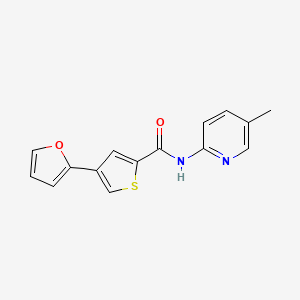![molecular formula C11H13N3O4S B7644211 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)
1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole, also known as DMST, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a member of the sulfonyl triazole family and has shown promising results in several areas of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of bicarbonate ions, which can lead to a decrease in pH and inhibit the growth of certain cancer cells. Inhibition of acetylcholinesterase by this compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, reduction of pH, and modulation of signaling pathways. These effects can lead to a variety of outcomes, including anti-inflammatory and anti-cancer effects, as well as improvements in cognitive function.
実験室実験の利点と制限
1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has several advantages for use in lab experiments, including its potent inhibition of enzyme activity and its ability to modulate signaling pathways. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research on 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole, including:
1. Further studies on the mechanism of action of this compound, including its effects on signaling pathways and enzyme activity.
2. Development of new this compound derivatives with improved potency and selectivity.
3. Evaluation of the potential of this compound as an anti-inflammatory and anti-cancer agent in preclinical and clinical studies.
4. Investigation of the potential of this compound as a cognitive enhancer in preclinical and clinical studies.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
6. Investigation of the potential of this compound as a tool for studying enzyme activity and signaling pathways in vitro and in vivo.
合成法
The synthesis of 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with sodium azide in the presence of a copper catalyst. This reaction leads to the formation of the triazole ring, which is a key functional group in the molecule.
科学的研究の応用
1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in several scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In medicinal chemistry, this compound has been studied for its potential use in designing novel drugs.
特性
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-8-4-10(18-3)11(5-9(8)17-2)19(15,16)14-7-12-6-13-14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWCIFUAFSXORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)
![1'-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-ethylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B7644139.png)



![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)

![methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B7644185.png)
![N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7644187.png)




![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)